

Technical Guide: Physical Characteristics & Solubility of 4-(2-Ethoxyethynyl)pyridine

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Compound of Interest

Compound Name: 4-(2-Ethoxyethynyl)pyridine

CAS No.: 163680-65-7

Cat. No.: B065749

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Executive Summary

4-(2-Ethoxyethynyl)pyridine is a specialized heterocyclic building block characterized by a "push-pull" electronic structure: an electron-deficient pyridine ring coupled to an electron-rich yno ether moiety. While valuable for inverse electron demand Diels-Alder (IEDDA) cycloadditions and heterocycle synthesis, its utility is constrained by a specific stability profile often overlooked in standard databases.

Critical Advisory: Unlike standard pyridine derivatives, this compound exhibits extreme acid lability due to the yno ether functionality. Standard solubility protocols involving acidic aqueous media (e.g., 0.1 M HCl) will trigger rapid hydrolysis, destroying the compound. This guide outlines the physicochemical profile and validated handling protocols to ensure integrity during experimentation.

Part 1: Physicochemical Profile[1]

Structural Identity & Theoretical Properties

The molecule consists of a pyridine core substituted at the C4 position with an ethoxyethynyl group ().

Property	Value / Description	Confidence Level
IUPAC Name	4-(2-Ethoxyethynyl)pyridine	High
Molecular Formula		High
Molecular Weight	147.18 g/mol	High
Physical State	Viscous Oil or Low-Melting Solid	High (Predicted based on analogs)
Boiling Point	~110–120 °C (at 0.5 mmHg)	Medium (Predicted)
pKa (Pyridine N)	4.8 – 5.2	Medium (Predicted*)
LogP	1.8 – 2.2	High (Predicted)

*Note on pKa: While unsubstituted pyridine has a pKa of ~5.23, the alkynyl group is inductively electron-withdrawing (

hybridized carbon), which typically lowers basicity (e.g., 4-ethynylpyridine pKa

4.2). However, the ethoxy group donates electron density into the

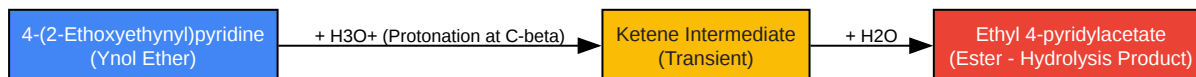
-system via resonance, partially mitigating this withdrawal. Expect a pKa slightly below that of pyridine.

The Stability Paradox (Critical Mechanism)

The defining characteristic of **4-(2-ethoxyethynyl)pyridine** is its dual nature:

- **Basic Site:** The pyridine nitrogen can accept a proton.
- **Acid-Labile Site:** The -carbon of the ynol ether is nucleophilic.

In the presence of water and acid (even weak acids), the ynol ether undergoes hydration to form an ester (Ethyl 4-pyridylacetate). This reaction is irreversible and often rapid.



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Figure 1: Acid-catalyzed hydrolysis pathway. The reaction is driven by the protonation of the electron-rich alkyne carbon.

Part 2: Solubility & Formulation Strategy

Solubility Profile

The lipophilic ethoxy group and aromatic ring govern solubility.

Solvent Class	Solvent Example	Solubility	Recommendation
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Preferred for extraction/transfer.
Polar Aprotic	DMSO, DMF, Acetonitrile	Excellent (>50 mg/mL)	Preferred for bio-assays or reactions.
Ethers	THF, Diethyl Ether	Good	Suitable, but ensure peroxides are absent.
Alcohols	Methanol, Ethanol	Good	Caution: Risk of solvolysis (trans-etherification) if acidic traces are present.
Aqueous (Neutral)	Water (pH 7)	Poor (<1 mg/mL)	Not recommended.
Aqueous (Acidic)	0.1 M HCl	Soluble but Unstable	FORBIDDEN. Rapid decomposition occurs.

Formulation Protocol

Objective: Prepare a stable stock solution for biological testing or synthesis.

- Vehicle Selection: Use anhydrous DMSO or anhydrous Acetonitrile.
- Glassware Preparation: Ensure all glassware is base-washed or neutral. Avoid acid-washed glassware that may retain surface protons.
- Dissolution:
 - Weigh the target mass of **4-(2-ethoxyethynyl)pyridine**.
 - Add solvent under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.
 - Vortex for 30 seconds.
- Storage: Store at -20°C. Do not store in aqueous buffers. Dilute into aqueous media immediately prior to use (< 1 hour stability in buffer).

Part 3: Characterization & Handling Protocols

Validated Characterization Workflow

Because standard HPLC methods often use acidic modifiers (TFA, Formic Acid), a modified protocol is required to prevent on-column degradation.

HPLC Method (Stability-Indicating)

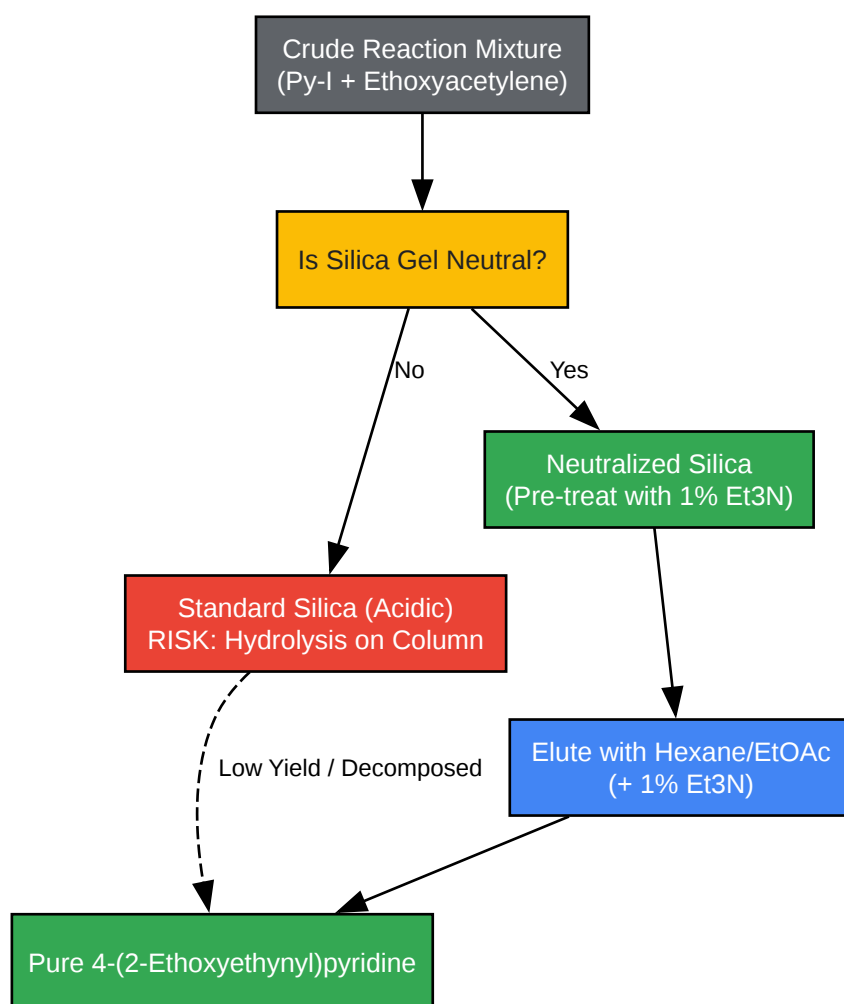
- Column: C18 (Base-deactivated, e.g., XBridge BEH).
- Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer (pH 7.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyridine) and 220 nm (Alkyne).

- Note: Avoid Trifluoroacetic acid (TFA) or Formic acid. These will cause the appearance of a "ghost peak" (the ester hydrolysis product) during the run.

Synthesis & Purification Logic

If synthesizing this compound (e.g., via Sonogashira coupling of 4-iodopyridine and ethoxyacetylene), purification is the bottleneck.

Purification Decision Tree:



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Figure 2: Purification logic flow. Standard silica gel is slightly acidic and can degrade the product. Pre-treatment with Triethylamine (Et3N) is mandatory.

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